

# Spectroscopic Data of 6-Methoxyquinoline-2-carbaldehyde: A Technical Guide for Researchers

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## Compound of Interest

**Compound Name:** 6-Methoxyquinoline-2-carbaldehyde

**Cat. No.:** B2684585

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This technical guide provides a comprehensive analysis of the spectroscopic profile of **6-methoxyquinoline-2-carbaldehyde**, a key heterocyclic building block in medicinal chemistry and materials science. While a complete, publicly archived experimental dataset for this specific molecule is not readily available, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust, predictive framework for its characterization. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights for the unambiguous identification and quality control of this compound.

## Molecular Structure and Its Spectroscopic Implications

**6-Methoxyquinoline-2-carbaldehyde** possesses a quinoline bicyclic system, which is an electron-deficient heteroaromatic ring, substituted with an electron-donating methoxy group (-OCH<sub>3</sub>) at the 6-position and an electron-withdrawing aldehyde group (-CHO) at the 2-position. The interplay of these substituents governs the electron distribution within the aromatic system, which in turn dictates the chemical shifts in NMR spectroscopy, the vibrational frequencies in IR spectroscopy, and the fragmentation patterns in mass spectrometry.

### Molecular Structure of **6-Methoxyquinoline-2-carbaldehyde**

Caption: Chemical structure of **6-methoxyquinoline-2-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted <sup>1</sup>H and <sup>13</sup>C NMR data for **6-methoxyquinoline-2-carbaldehyde** are presented below, based on the analysis of its structural features and comparison with related compounds. [1][2]

### Predicted <sup>1</sup>H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methoxy protons, and the aromatic protons on the quinoline ring.

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Justification
-CHO	9.5 - 10.5	Singlet (s)	-	The aldehyde proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.
H-3	8.0 - 8.2	Doublet (d)	~8.5	Adjacent to the electron-withdrawing aldehyde group and the ring nitrogen.
H-4	7.8 - 8.0	Doublet (d)	~8.5	Coupled to H-3.
H-5	7.6 - 7.8	Doublet (d)	~9.0	Part of the benzene ring portion of the quinoline system.
H-7	7.3 - 7.5	Doublet of doublets (dd)	~9.0, ~2.5	Coupled to H-5 and H-8.
H-8	7.1 - 7.3	Doublet (d)	~2.5	Meta-coupled to H-7.

-OCH<sub>3</sub>

3.9 - 4.1

Singlet (s)

-

Protons of the methoxy group are in a typical chemical shift range for aryl methyl ethers.

## Predicted <sup>13</sup>C NMR Data

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Justification
-CHO	190 - 195	The carbonyl carbon of the aldehyde is highly deshielded.
C-2	150 - 155	Attached to the electron-withdrawing aldehyde group and the nitrogen atom.
C-3	120 - 125	Aromatic carbon adjacent to the aldehyde-bearing carbon.
C-4	135 - 140	Aromatic carbon.
C-4a	128 - 132	Bridgehead aromatic carbon.
C-5	125 - 130	Aromatic carbon.
C-6	158 - 162	Aromatic carbon attached to the electron-donating methoxy group.
C-7	105 - 110	Aromatic carbon ortho to the methoxy group.
C-8	122 - 128	Aromatic carbon.
C-8a	145 - 150	Bridgehead aromatic carbon adjacent to the nitrogen.
-OCH <sub>3</sub>	55 - 60	Carbon of the methoxy group.

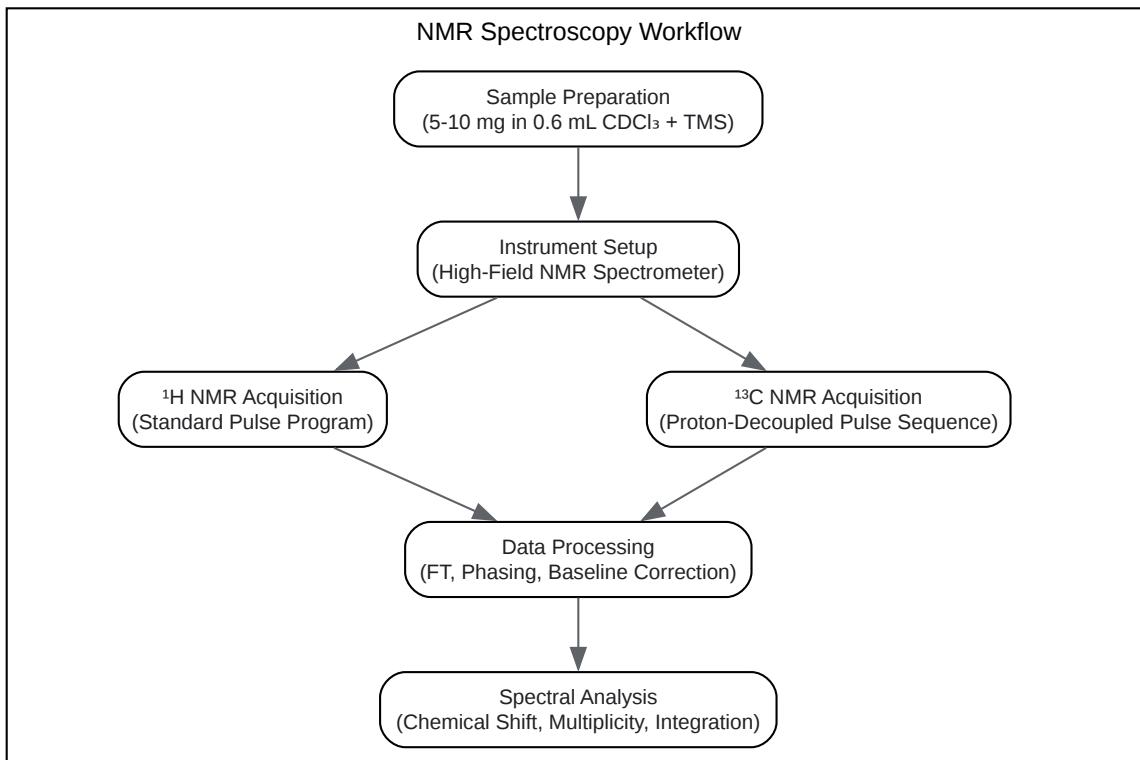
## Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

- Sample Preparation: Dissolve 5-10 mg of **6-methoxyquinoline-2-carbaldehyde** in approximately 0.6 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>). The choice of solvent is critical and should be based on the solubility of the compound.

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing ( $\delta = 0.00$  ppm).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Data Acquisition:
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.

### NMR Experimental Workflow



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Caption: A typical workflow for acquiring and analyzing NMR spectra.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

## Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Vibration	Intensity	Justification
3100-3000	Aromatic C-H stretch	Medium	Characteristic of C-H bonds on an aromatic ring. <a href="#">[3]</a>
~2950, ~2850	Aliphatic C-H stretch (-OCH <sub>3</sub> )	Medium	Stretching vibrations of the methyl group.
~2820, ~2720	Aldehyde C-H stretch (Fermi doublet)	Weak	A characteristic pair of bands for the aldehyde C-H bond.
1700 - 1720	C=O stretch (aldehyde)	Strong	The strong absorption is due to the large change in dipole moment during the vibration of the carbonyl group. Conjugation with the quinoline ring may slightly lower this frequency. <a href="#">[4]</a>
1600 - 1620	C=N stretch (quinoline)	Medium	Characteristic of the imine bond within the quinoline ring. <a href="#">[4]</a>
1500 - 1580	Aromatic C=C stretch	Medium-Strong	Vibrations of the carbon-carbon bonds within the quinoline ring system. <a href="#">[3]</a>
1250 - 1300	Aryl-O stretch (asymmetric)	Strong	Asymmetric stretching of the C-O bond of the methoxy group.
1020 - 1075	Aryl-O stretch (symmetric)	Medium	Symmetric stretching of the C-O bond of the methoxy group.

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800 - 900	C-H out-of-plane bending	Strong	The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.
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## Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample like **6-methoxyquinoline-2-carbaldehyde**, the KBr pellet method is commonly employed.[5]
  - Grind a small amount of the sample with dry potassium bromide (KBr) powder in an agate mortar.
  - Press the mixture into a thin, transparent disk using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[5]
- Data Acquisition:
  - Record a background spectrum of a pure KBr pellet.
  - Place the sample pellet in the spectrometer and record the sample spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

## Predicted Mass Spectrometry Data

- Molecular Ion ( $M^{+\bullet}$ ): The molecular weight of **6-methoxyquinoline-2-carbaldehyde** ( $C_{11}H_9NO_2$ ) is 187.19 g/mol. [6] In a high-resolution mass spectrum, the molecular ion peak would be observed at  $m/z \approx 187.0633$ .
- Major Fragmentation Pathways:
  - Loss of  $H\bullet$ : A peak at  $[M-1]^+$  ( $m/z = 186$ ) corresponding to the loss of the aldehydic hydrogen radical is expected.
  - Loss of CO: A peak at  $[M-28]^+$  ( $m/z = 159$ ) due to the loss of carbon monoxide from the aldehyde group is a common fragmentation for aromatic aldehydes. This would result in a 6-methoxyquinoline cation.
  - Loss of  $CH_3\bullet$ : A peak at  $[M-15]^+$  ( $m/z = 172$ ) from the loss of a methyl radical from the methoxy group.
  - Loss of  $OCH_3\bullet$ : A peak at  $[M-31]^+$  ( $m/z = 156$ ) corresponding to the loss of a methoxy radical.

## Experimental Protocol for Mass Spectrometry

- Sample Introduction and Ionization:
  - For a volatile compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable technique.
  - For less volatile or thermally sensitive analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) is preferred. [5]
- Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is recommended for accurate mass measurements. [5]
- Data Acquisition:
  - Acquire a full-scan mass spectrum to determine the molecular weight.

- Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to obtain a fragmentation pattern, which is crucial for structural confirmation.
- Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and the characteristic fragment ions. Compare the observed fragmentation pattern with the predicted pathways.

## Conclusion

This technical guide provides a detailed, predictive overview of the spectroscopic data for **6-methoxyquinoline-2-carbaldehyde**. By leveraging data from analogous structures and fundamental spectroscopic principles, researchers can confidently approach the synthesis and characterization of this important molecule. The provided experimental protocols offer a standardized methodology for obtaining high-quality, reproducible data, ensuring the integrity of research and development efforts in which this compound is utilized.

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